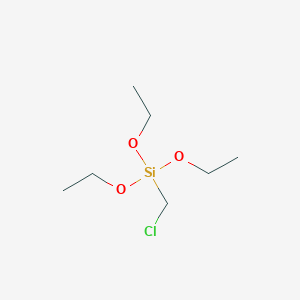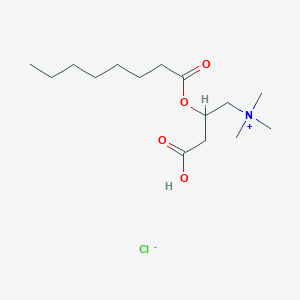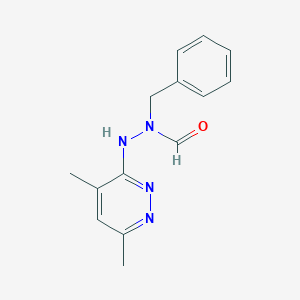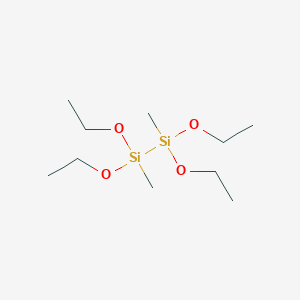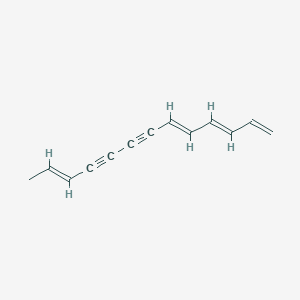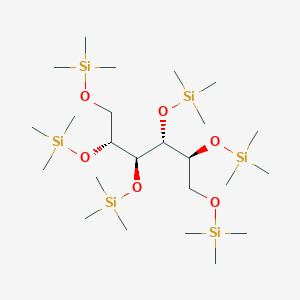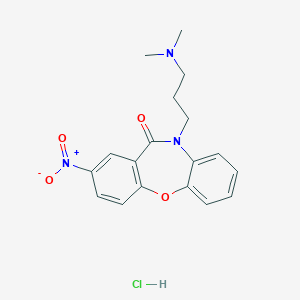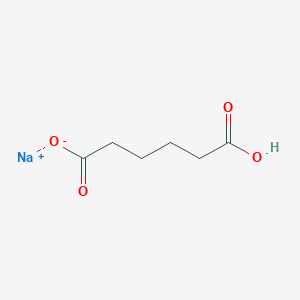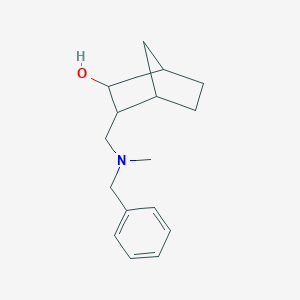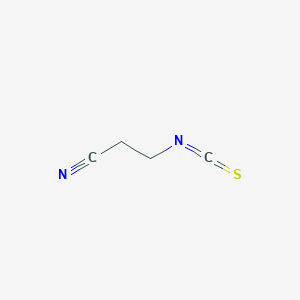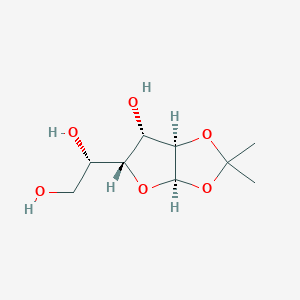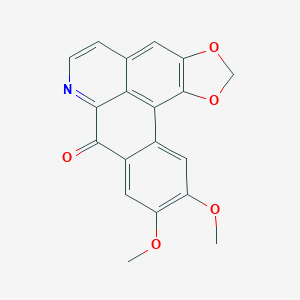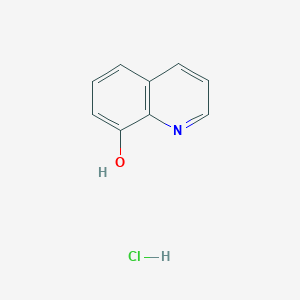
Quinolin-8-ol hydrochloride
描述
Quinolin-8-ol hydrochloride, also known as 8-hydroxyquinoline hydrochloride, is a derivative of quinoline. This compound is characterized by a hydroxyl group at the 8th position of the quinoline ring, which is further protonated to form the hydrochloride salt. This compound is a colorless solid that is soluble in water and exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-8-ol hydrochloride typically involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method involves the reaction of o-aminophenol with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The reaction proceeds through a series of steps, including cyclization and oxidation, to yield Quinolin-8-ol. The hydrochloride salt is then formed by treating Quinolin-8-ol with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the gradual addition of reactants and careful control of temperature and pressure to ensure high purity and efficiency .
化学反应分析
Types of Reactions: Quinolin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-8-one.
Reduction: Reduction reactions can convert it to 8-aminoquinoline.
Substitution: Halogenation, alkylation, and sulfonation reactions are common, where the hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments
Major Products:
Oxidation: Quinolin-8-one.
Reduction: 8-aminoquinoline.
Substitution: Halogenated, alkylated, and sulfonated derivatives of Quinolin-8-ol
科学研究应用
Quinolin-8-ol hydrochloride has a broad range of applications in scientific research:
Chemistry: It is used as a chelating agent for the quantitative determination of metal ions.
Biology: It exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has been investigated for its anticancer and neuroprotective effects, particularly in the context of Alzheimer’s disease.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and as a preservative in various formulations .
作用机制
The mechanism of action of Quinolin-8-ol hydrochloride involves its ability to chelate metal ions, which is crucial for its biological activity. By binding to metal ions, it can inhibit the activity of metalloenzymes and disrupt metal-dependent processes in microorganisms, leading to antimicrobial effects. In cancer cells, it can induce apoptosis by interfering with metal ion homeostasis and generating reactive oxygen species .
相似化合物的比较
8-Hydroxyquinoline: The parent compound, which lacks the hydrochloride group.
5-Nitro-8-hydroxyquinoline (Nitroxoline): An antiprotozoal drug with enhanced antimicrobial properties.
8-Mercaptoquinoline: A thiol analogue with distinct chemical reactivity
Uniqueness: Quinolin-8-ol hydrochloride is unique due to its enhanced solubility in water and its ability to form stable chelate complexes with metal ions. This makes it particularly useful in applications requiring aqueous solutions and precise metal ion quantification .
属性
IUPAC Name |
quinolin-8-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.ClH/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBJNMSTHMBPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937511 | |
| Record name | Quinolin-8-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16862-11-6 | |
| Record name | 8-Quinolinol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16862-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinolin-8-ol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016862116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinolin-8-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinolin-8-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



